![molecular formula C21H27N3O B2576271 4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034378-49-7](/img/structure/B2576271.png)
4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide
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Overview
Description
4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide, also known as P3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Chemical Synthesis and Derivatives
4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide and its analogs play a crucial role in synthetic chemistry, contributing to the development of compounds with potential therapeutic applications. Studies have explored various synthetic routes and modifications to enhance biological activities or understand the structure-activity relationships of related compounds. For instance, the synthesis of pyridinyl-4-pyrimidinamine derivatives showcases the versatility of using piperidine and pyridine scaffolds for generating novel compounds with potential pharmaceutical applications (Mazik & Zieliński, 1996).
Biological and Pharmacological Studies
The chemical structure of this compound serves as a backbone for the development of ligands targeting various biological receptors. Research into novel pyridine derivatives as potent and selective CB2 cannabinoid receptor agonists has led to the identification of compounds with significant in vivo efficacy in models of neuropathic pain, highlighting the therapeutic potential of these scaffolds in pain management (Chu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases .
Mode of Action
It can be inferred from similar compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been reported to affect the tyrosine kinase pathway .
properties
IUPAC Name |
4-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(10-4-8-18-6-2-1-3-7-18)23-16-19-11-14-24(15-12-19)20-9-5-13-22-17-20/h1-3,5-7,9,13,17,19H,4,8,10-12,14-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROHBZPBFCEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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